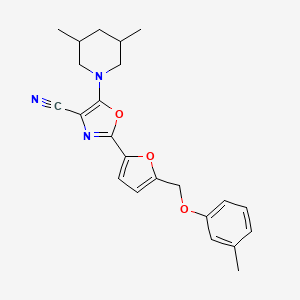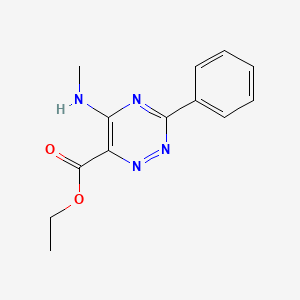
3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride” is a chemical compound used in scientific research . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 . This indicates that the compound has a molecular weight of 233.31 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
Research has indicated that certain dihydrochlorides of amino alcohols derived from similar compounds possess anti-inflammatory and analgesic properties. For instance, derivatives like 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol, upon conversion with Grignard reagents, have shown these biological activities, suggesting potential therapeutic applications for related compounds in managing pain and inflammation (Геворгян et al., 2017).
Antihypertensive and Alpha 1-Adrenoceptor Antagonist Activity
Derivatives such as 2-[(substituted phenylpiperazin-1-yl)methyl]- and 3-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been synthesized and evaluated for their alpha-antagonist and antihypertensive properties. These compounds, serving as conformationally restricted analogues of other therapeutic agents, displayed a high binding affinity for alpha 1-adrenoceptors, indicating their potential use in treating hypertension and related cardiovascular conditions (Chern et al., 1993).
Antimicrobial Properties
Newly synthesized N-substituted imide derivatives have been studied for their potential antibacterial properties, suggesting a promising avenue for the development of new antimicrobial agents. The structural diversity of these compounds provides a platform for further exploration of their therapeutic potential in combating bacterial infections (Khalil et al., 2010).
Tuberculostatic Activity
Compounds like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives have been synthesized and their in vitro tuberculostatic activity has been evaluated. These compounds have shown inhibitory concentrations (MIC) within a certain range, indicating their potential use in tuberculosis treatment (Foks et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-15(2,16)12-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13;;/h3-7H,8-12,16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQHBXWIPCLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCN(CC1)C2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)


![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2534096.png)